(3-Bromophenoxy)(tert-butyl)dimethylsilane CAS number and properties
(3-Bromophenoxy)(tert-butyl)dimethylsilane CAS number and properties
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromophenoxy)(tert-butyl)dimethylsilane, a member of the silyl ether family of compounds, is a valuable intermediate in organic synthesis. Its utility stems from the presence of two key functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a bromo-substituted aromatic ring. The TBDMS group serves as a robust and sterically hindered protecting group for the phenolic hydroxyl group, allowing for selective reactions at other sites of a molecule. The bromo substituent, in turn, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, safety and handling information, and the applications of (3-Bromophenoxy)(tert-butyl)dimethylsilane in research and development.
Chemical and Physical Properties
The properties of (3-Bromophenoxy)(tert-butyl)dimethylsilane are summarized in the table below. It is a colorless liquid at room temperature and is sensitive to moisture.
| Property | Value | Source |
| CAS Number | 65423-56-5 | [1] |
| Molecular Formula | C₁₂H₁₉BrOSi | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
| IUPAC Name | (3-bromophenoxy)-tert-butyl-dimethylsilane | [1] |
| Synonyms | 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, 3-Bromophenyl tert-butyldimethylsilyl ether | [1] |
| Physical Form | Liquid (at 20°C) | [2] |
| Boiling Point | 66°C | [2] |
| Density | ~1.174 g/mL at 25°C (estimated based on the 4-bromo isomer) | |
| Refractive Index | 1.50-1.51 | [2] |
Synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane
The synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane is typically achieved through the silylation of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The following protocol is a standard and effective method.
Experimental Protocol
Materials and Reagents:
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3-Bromophenol
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tert-Butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
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Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove excess imidazole.
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Extraction: Separate the organic layer and wash it sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude (3-Bromophenoxy)(tert-butyl)dimethylsilane can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to afford the pure product as a colorless liquid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane.
Safety and Handling
(3-Bromophenoxy)(tert-butyl)dimethylsilane is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Handling Recommendations:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Keep away from sources of ignition.
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Store in a tightly sealed container in a cool, dry place.
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This compound is moisture-sensitive; handle under an inert atmosphere where possible.[3]
Applications in Research and Drug Development
The primary application of (3-Bromophenoxy)(tert-butyl)dimethylsilane in research and drug development lies in its role as a versatile building block in multi-step organic synthesis.
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Protecting Group: The TBDMS ether is a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions, including those involving organometallic reagents and many non-acidic reagents, allowing for chemical modifications at other positions of the molecule. The TBDMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).
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Cross-Coupling Reactions: The bromo substituent on the aromatic ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation. This enables the use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including pharmaceuticals.
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Synthesis of Biologically Active Molecules: While specific examples in marketed drugs are not prominently documented, this compound and its analogs are used in the synthesis of a wide array of research compounds and potential drug candidates. The ability to introduce the silyl-protected hydroxyphenyl moiety into a target molecule, and then either deprotect it to reveal the phenol or use the bromo group for further elaboration, makes it a valuable synthetic intermediate.
Conclusion
(3-Bromophenoxy)(tert-butyl)dimethylsilane is a key chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, combining a stable protecting group and a reactive handle for cross-coupling, provides chemists with a powerful tool for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
